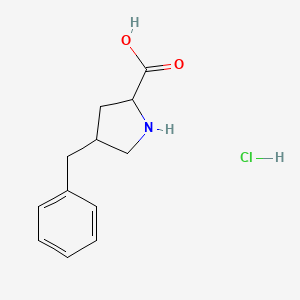

(2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid Hydrochloride

Description

(2S,4S)-4-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a chiral proline derivative characterized by a benzyl substituent at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 2-position. Its stereochemistry (2S,4S) is critical for applications in asymmetric synthesis, catalysis, and pharmaceutical intermediates .

Properties

IUPAC Name |

4-benzylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWGPOYNAWMDDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid Hydrochloride typically involves diastereoselective synthesis methods. One common approach is the use of commercially available starting materials to achieve high diastereoselectivity through chelation-controlled transition states during ring closure reactions . The reaction conditions often involve the use of zinc and magnesium enolates to facilitate the formation of the desired stereoisomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. The process may include chiral separation techniques to isolate the desired enantiomer from a mixture of stereoisomers . Advanced methods such as crystallization and chromatography are often employed to achieve the required enantiomeric purity.

Chemical Reactions Analysis

Deprotection and Functional Group Transformations

The hydrochloride salt undergoes deprotection under acidic or basic conditions to yield the free carboxylic acid or ester derivatives. For example:

*Yield inferred from analogous procedures in patent literature .

Catalytic Hydrogenation

The benzyl group can be selectively removed via hydrogenation, enabling access to deprotected intermediates:

| Substrate | Catalyst | Conditions | Product | Outcome | Source |

|---|---|---|---|---|---|

| (2S,4S)-4-Benzyl derivative | Pd/C, H₂ (1 atm) | RT, 6 hours | (2S,4S)-Pyrrolidine-2-carboxylic acid | Complete debenzylation |

This reaction retains stereochemistry due to the rigid pyrrolidine ring, as confirmed by chiral HPLC analysis .

Alkylation and Ring Functionalization

The secondary amine in the pyrrolidine ring participates in alkylation reactions:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Benzyl bromide | NaH, THF, 0°C → RT | N-Benzylated derivative | >95% | |

| tert-Butyl chloroformate | Et₃N, DCM, 0°C | N-Boc-protected compound | 89% |

Alkylation occurs preferentially at the nitrogen due to steric hindrance at the C4 benzyl position .

Decarboxylation Pathways

Controlled decarboxylation is achievable under radical or thermal conditions:

Decarboxylation proceeds with retention of configuration at C2 and C4 .

Stereochemical Stability

The (2S,4S) configuration remains intact under most conditions:

| Condition | Observation | Rationale | Source |

|---|---|---|---|

| Basic hydrolysis (pH 9) | No racemization | Rigid pyrrolidine ring stabilization | |

| High-temperature reflux | Partial epimerization at C4 | Steric strain from benzyl group |

Scientific Research Applications

(2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid Hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex organic molecules. In biology, it serves as a precursor for the synthesis of biologically active compounds. In medicine, it is used in the development of pharmaceuticals, including anti-HCV drugs . Additionally, this compound has applications in the agrochemical industry and is used in the synthesis of glycopeptides and ACE inhibitors .

Mechanism of Action

The mechanism of action of (2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways may vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variations

(2S,4R)-4-Benzylpyrrolidine-2-carboxylic Acid Hydrochloride

- Key Differences : The (2S,4R) stereoisomer differs in the spatial orientation of the benzyl group, which alters molecular interactions and biological activity. For example, in catalysis, the (2S,4S) configuration may exhibit higher enantioselectivity due to steric and electronic effects .

- Commercial Availability : Multiple Chinese suppliers, including Shandong Airike Chemical and Wuhan Senweiya Century Chemical, offer the (2S,4R) isomer, suggesting its industrial relevance .

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride

- Substituent Effect : Replacing the benzyl group (C₆H₅-CH₂) with phenyl (C₆H₅) removes the methylene spacer, reducing steric bulk. This modification may enhance solubility (e.g., in aqueous systems) but decrease lipophilicity .

- Molecular Weight : 227.69 g/mol (vs. ~280–300 g/mol for benzyl derivatives), impacting pharmacokinetic properties .

Functional Group Modifications

4-Mercapto Derivatives

- Example : 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic Acid Hydrochloride

- Key Feature : The mercapto (-SH) group introduces nucleophilic reactivity, enabling disulfide bond formation or metal coordination. This derivative is used in protease inhibition studies .

- Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

4-Fluoro Derivatives

- Example : (2S,4S)-4-Fluoro-1-methylpyrrolidine-2-carboxylic Acid Hydrochloride

Quaternary Ammonium Derivatives

- Examples: (2S,4S)-4-(Trimethylammonium)pyrrolidine-2-carboxylic Acid Chloride Hydrochloride (6·2HCl) (2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic Acid Dihydrochloride (5·2HCl)

- Applications : These cationic derivatives catalyze hydrogen-deuterium exchange reactions due to their ability to stabilize transition states via electrostatic interactions .

- Synthesis : Achieved via tert-butyloxycarbonyl (Boc) protection and deprotection steps, yielding 100% purity confirmed by NMR and HRMS .

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Stereochemistry : The (2S,4S) configuration often confers superior catalytic activity compared to (2S,4R) isomers due to optimized spatial arrangement of functional groups .

- Substituent Effects :

- Safety Profiles : Mercapto derivatives require careful handling due to irritant properties, whereas quaternary ammonium salts are generally stable under standard conditions .

Biological Activity

(2S,4S)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : (2S,4S)-4-benzyl-2-pyrrolidinecarboxylic acid hydrochloride

- Molecular Formula : C₁₂H₁₅ClN₁O₂

- Molecular Weight : 229.71 g/mol

- Physical Form : White to yellow solid

- Purity : 96% .

The biological activity of (2S,4S)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride is primarily attributed to its interaction with specific molecular targets, particularly voltage-gated calcium channels (VGCCs). It exhibits dual activity towards the α2δ subunit of VGCCs and μ-opioid receptors, which are crucial for neurotransmitter release and pain modulation .

Interaction with Calcium Channels

The α2δ subunit of VGCCs is involved in various physiological processes, including:

- Neurotransmitter release

- Modulation of pain pathways

- Regulation of neuronal excitability

By targeting these channels, the compound may help alleviate conditions such as neuropathic pain and epilepsy .

Biological Activity

Research indicates that (2S,4S)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride possesses several pharmacological properties:

- Analgesic Effects : The compound has shown promise in reducing pain in preclinical models, potentially through its action on VGCCs .

- Antiepileptic Activity : It may exhibit efficacy in treating seizure disorders by modulating calcium influx in neurons .

- Neuroprotective Properties : Some studies suggest it could protect against neurodegenerative conditions by influencing calcium signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Analgesic | Reduced pain response in animal models | , |

| Antiepileptic | Decreased seizure frequency | , |

| Neuroprotective | Protection against neuronal damage | , |

Case Study: Neuropathic Pain Model

In a study involving a neuropathic pain model, (2S,4S)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride was administered to rats. Results indicated a significant reduction in pain-related behaviors compared to control groups. The mechanism was linked to the modulation of calcium channels involved in pain signaling pathways .

Q & A

Q. What are the established synthetic routes for (2S,4S)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride, and how can stereochemical purity be ensured?

The synthesis typically involves asymmetric catalysis or chiral pool strategies. For example, trans-4-benzyl-L-proline hydrochloride (a related compound) is synthesized via hydrogenation of a pyrroline precursor using palladium catalysts, followed by hydrochloric acid treatment to yield the hydrochloride salt . Stereochemical control is achieved using Boc-protected intermediates to preserve the (2S,4S) configuration during reactions, with final deprotection under acidic conditions . Purity is verified via chiral HPLC (≥97% enantiomeric excess) or polarimetry.

Q. Which analytical methods are critical for confirming the structural integrity of this compound?

- X-ray crystallography : Resolves absolute configuration and ring conformation. For example, related pyrrolidine derivatives adopt envelope conformations with hydrogen bonding networks (e.g., O–H⋯N) stabilizing the structure .

- NMR spectroscopy : Key signals include the benzylic proton (δ 3.8–4.2 ppm, multiplet) and carboxylic acid proton (δ 12–13 ppm, broad). NMR confirms the quaternary carbon at C4 (δ 55–60 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode shows [M+H] at m/z 206.1 (free acid) and 242.1 (hydrochloride) .

Q. How should researchers handle solubility and stability challenges during experimental design?

The compound is hygroscopic and should be stored at 2–8°C in sealed, dry containers . For aqueous solutions, use acidic buffers (pH 3–4) to prevent decarboxylation. Solubility in polar aprotic solvents (e.g., DMSO) is >50 mg/mL, while aqueous solubility is limited (<5 mg/mL in water). Pre-saturate buffers with nitrogen to minimize oxidation of the benzyl group .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during derivatization or coupling reactions?

- Protecting groups : Use tert-butoxycarbonyl (Boc) or Fmoc groups to shield the amine during nucleophilic reactions .

- Low-temperature reactions : Perform acylations or alkylations at –20°C to reduce racemization .

- Coupling agents : Employ carbodiimides (e.g., EDC/HOBt) for amide bond formation, minimizing base-induced epimerization .

Q. How does the (2S,4S) configuration influence biological activity compared to other stereoisomers?

Computational docking studies suggest the cis-(2S,4S) configuration enhances binding to proline-specific enzymes (e.g., prolyl oligopeptidase) due to optimal spatial alignment of the benzyl and carboxylic acid groups . In contrast, the trans-(2S,4R) isomer shows reduced affinity (IC >100 µM vs. 15 µM for cis) in enzyme inhibition assays .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

- Dose-response validation : Re-test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Aggregation screening : Use dynamic light scattering (DLS) to rule out false positives caused by colloidal aggregation .

- Metabolic stability assays : Incubate with liver microsomes to assess if rapid degradation (e.g., via CYP3A4) underlies inconsistent in vivo results .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.